Diallyl tetrasulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anti-Cancer Properties

DATS exhibits potential anti-cancer properties through various mechanisms. Studies have shown that it can:

- Induce apoptosis (programmed cell death): DATS can trigger apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS) and disrupting the cell cycle .

- Inhibit cancer cell proliferation: DATS may hinder the growth and proliferation of cancer cells by suppressing the activity of specific enzymes and proteins involved in cell division .

Antibacterial and Antifungal Activity

DATS exhibits antibacterial and antifungal properties against various pathogens, including:

Diallyl tetrasulfide is a sulfur-containing organic compound with the chemical formula . It is structurally characterized by four sulfur atoms bonded to two allyl groups. This compound is typically found in garlic (Allium sativum) and contributes to the characteristic odor of garlic. Diallyl tetrasulfide is a yellowish liquid at room temperature and is insoluble in water but soluble in organic solvents such as hexane and toluene .

- Oxidation: It can be oxidized to form higher polysulfides or other sulfur-containing compounds. For instance, it can react with hydrogen peroxide or peracetic acid to yield diallyl disulfide and other products .

- Thermal Decomposition: Upon heating, diallyl tetrasulfide decomposes into a complex mixture of products, including allyldithio radicals which can further react with other compounds .

- Nucleophilic Substitution: Diallyl tetrasulfide can participate in nucleophilic substitution reactions, particularly with thiols .

Diallyl tetrasulfide exhibits a range of biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems .

- Antimicrobial Effects: Diallyl tetrasulfide demonstrates antimicrobial activity against various pathogens, making it a potential candidate for use in food preservation and health supplements .

- Cancer Cell Modulation: Research indicates that diallyl tetrasulfide can induce apoptosis in cancer cells by increasing reactive oxygen species levels and activating stress-related signaling pathways .

Diallyl tetrasulfide can be synthesized through several methods:

- Chemical Synthesis: It can be produced by reacting diallyl disulfide with elemental sulfur under controlled conditions. This method allows for the formation of polysulfides through the addition of sulfur atoms .

- Extraction from Garlic: Diallyl tetrasulfide can also be extracted from garlic oil, where it naturally occurs alongside other organosulfur compounds .

Diallyl tetrasulfide has several notable applications:

- Agricultural Use: It acts as an environmentally friendly nematicide, helping control pest populations without harmful residues .

- Food Industry: Diallyl tetrasulfide enhances flavor profiles in various food products and serves as a natural preservative due to its antimicrobial properties .

- Pharmaceutical Research: Its potential therapeutic effects against cancer and oxidative stress-related diseases have made it a subject of interest in drug development .

Studies have explored the interactions of diallyl tetrasulfide with biological systems:

- Hydrogen Sulfide Release: Diallyl tetrasulfide can release hydrogen sulfide in biological environments, which has implications for cardiovascular health and cellular signaling pathways .

- Cellular Mechanisms: Research indicates that it modulates various cellular pathways involved in apoptosis and cell cycle regulation, particularly in cancer cells .

Diallyl tetrasulfide shares structural similarities with several other organosulfur compounds. Below is a comparison highlighting its uniqueness:

Diallyl tetrasulfide stands out due to its balanced combination of antioxidant properties, antimicrobial effects, and potential therapeutic applications against cancer. Its unique structure allows it to participate in various

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H10S4 | [1] [2] [5] |

| Molecular Weight (g/mol) | 210.4 | [1] [2] [4] |

| Chemical Abstract Service Number | 2444-49-7 | [1] [2] [5] |

| International Union of Pure and Applied Chemistry Name | bis(prop-2-en-1-yl)tetrasulfane | [8] |

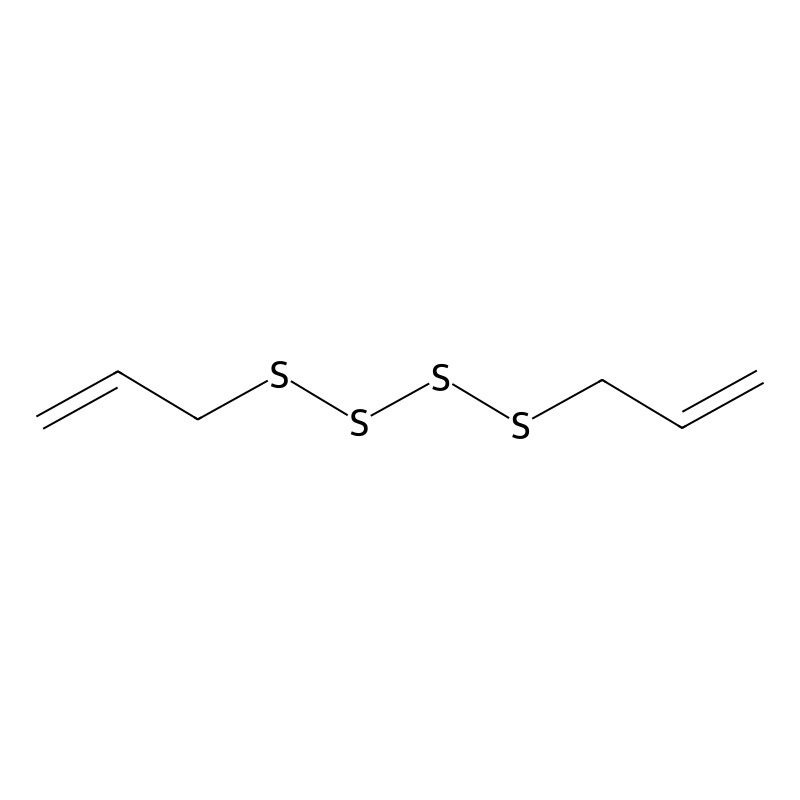

| Simplified Molecular Input Line Entry System | C=CCSSSSCC=C | [6] [8] |

| International Chemical Identifier Key | RMKCQUWJDRTEHE-UHFFFAOYSA-N | [5] [6] |

The International Chemical Identifier Key RMKCQUWJDRTEHE-UHFFFAOYSA-N serves as a standardized hash representation of the molecular structure, enabling unambiguous identification across different chemical databases and computational platforms [5] [6]. The exact mass of diallyl tetrasulfide has been determined to be 209.967 atomic mass units, reflecting the precise isotopic composition of the constituent atoms [4].

Structural Configuration and Bonding

The structural configuration of diallyl tetrasulfide consists of two allyl groups (prop-2-en-1-yl) connected through a tetrasulfide bridge composed of four consecutively bonded sulfur atoms [8] [10]. The tetrasulfide chain represents the defining structural feature of this compound, with the sulfur-sulfur bonds exhibiting distinct characteristics that influence the overall molecular properties and reactivity patterns [10] [22].

Crystallographic studies of related tetrasulfide compounds have revealed that the central sulfur-sulfur bonds within the tetrasulfide chain typically exhibit longer bond distances compared to the terminal sulfur-carbon bonds [36]. The dihedral angles between consecutive sulfur atoms in the tetrasulfide chain generally range from 80 to 90 degrees, contributing to the overall three-dimensional conformation of the molecule [36] [38]. This structural arrangement creates a relatively flexible molecular backbone that can adopt various conformational states.

The allyl groups attached to the terminal sulfur atoms consist of three-carbon chains with terminal double bonds, represented by the structure CH2=CH-CH2- [8]. These unsaturated side chains contribute significantly to the chemical reactivity of the compound, particularly in terms of radical reactions and polymerization processes [22]. The presence of both the tetrasulfide bridge and the allyl groups creates multiple reactive sites within a single molecule.

Computational studies using density functional theory methods have indicated that the tetrasulfide bridge exhibits significant electron delocalization, which stabilizes the overall molecular structure while maintaining reactivity at specific sites [7] [11]. The sulfur atoms in the tetrasulfide chain carry partial negative charges, making them susceptible to electrophilic attack and radical substitution reactions [22]. The electron-rich nature of the sulfur atoms also contributes to the compound's ability to participate in various redox processes.

Physical Properties and Stability

Diallyl tetrasulfide exhibits distinctive physical properties that reflect its molecular structure and bonding characteristics [4] [16]. The compound appears as a yellowish liquid under standard temperature and pressure conditions, with a density of 1.211 grams per cubic centimeter at 20 degrees Celsius [4] [16]. This relatively high density compared to many organic compounds reflects the significant contribution of the four sulfur atoms to the overall molecular mass.

The boiling point of diallyl tetrasulfide has been determined to be 279.2 degrees Celsius at standard atmospheric pressure, indicating moderate volatility under normal conditions [4] [15] [16]. The flash point occurs at 120.9 degrees Celsius, suggesting that the compound requires elevated temperatures before it becomes readily combustible [4] [16]. The vapor pressure at 25 degrees Celsius is measured at 0.00692 millimeters of mercury, indicating low volatility at ambient temperatures [4] [16].

Table 2: Physical Properties and Stability Data

| Property | Value | Reference |

|---|---|---|

| Density (g/cm³) | 1.211 | [4] [16] |

| Boiling Point (°C) | 279.2 | [4] [15] [16] |

| Flash Point (°C) | 120.9 | [4] [16] |

| Vapor Pressure at 25°C (mmHg) | 0.00692 | [4] [16] |

| Refractive Index | 1.623 | [4] |

| Solubility in Water (g/L) | 0.0661 | [8] |

| LogP (octanol-water partition coefficient) | 3.56-4.04 | [8] [17] |

The refractive index of diallyl tetrasulfide is 1.623, which is higher than that of most hydrocarbons due to the presence of sulfur atoms with their higher polarizability [4]. The compound exhibits very limited solubility in water, with a maximum solubility of approximately 0.0661 grams per liter, reflecting its hydrophobic character [8]. The octanol-water partition coefficient ranges from 3.56 to 4.04, indicating strong preference for lipophilic environments over aqueous phases [8] [17].

Thermal stability studies have demonstrated that diallyl tetrasulfide undergoes decomposition at elevated temperatures, with the primary degradation pathway involving cleavage of the sulfur-sulfur bonds within the tetrasulfide chain [14] [20]. The compound shows greater thermal stability compared to disulfide analogs but less stability than trisulfide compounds under similar conditions [14]. Oxidative degradation can occur under aerobic conditions, particularly in the presence of metal catalysts or under photochemical conditions [21].

Chemical Reactivity Patterns

Diallyl tetrasulfide exhibits complex chemical reactivity patterns that stem from the presence of both the tetrasulfide functional group and the terminal allyl substituents [22] [18]. The tetrasulfide bridge serves as a particularly reactive site, readily participating in radical substitution reactions where external radicals can attack the sulfur chain, leading to the formation of disulfide products and perthiyl radicals [22]. These radical substitution reactions proceed with rate constants on the order of 6 × 10^5 M^-1 s^-1 for alkyl radicals, demonstrating the high reactivity of the tetrasulfide moiety [22].

Thermal decomposition represents another significant reactivity pathway for diallyl tetrasulfide, following mechanisms similar to those observed for other polysulfide compounds [20]. At elevated temperatures, the compound undergoes homolytic cleavage of the sulfur-sulfur bonds, generating thiyl radicals that can subsequently participate in various secondary reactions including recombination, disproportionation, and hydrogen abstraction processes [20]. The activation energy for thermal decomposition varies depending on the specific reaction conditions but generally falls within the range typical for sulfur-sulfur bond dissociation.

Reactions with biological thiols represent an important class of chemical transformations for diallyl tetrasulfide [21]. The compound readily undergoes thiol-disulfide exchange reactions with low molecular weight thiols such as cysteine and glutathione, leading to the formation of mixed disulfides and the release of smaller polysulfide species [21]. These reactions follow second-order kinetics and are pH-dependent, with higher reaction rates observed under slightly alkaline conditions [21].

The allyl groups present in diallyl tetrasulfide provide additional sites for chemical reactivity, particularly in terms of addition reactions across the carbon-carbon double bonds [10]. These groups can participate in polymerization reactions, oxidation processes, and various addition reactions with electrophiles and nucleophiles [10]. The presence of both the reactive tetrasulfide bridge and the allyl groups creates opportunities for complex reaction pathways involving multiple reactive sites within the same molecule.

Reduction reactions of diallyl tetrasulfide using various reducing agents lead to the formation of lower polysulfides and ultimately to thiol products [21]. The reduction typically proceeds through sequential two-electron processes, with the tetrasulfide first being reduced to disulfide intermediates before further reduction to the corresponding thiols [21]. The specific products formed depend on the reducing agent used and the reaction conditions employed.

Spectroscopic and Analytical Characterization

Gas chromatography-mass spectrometry represents the most widely employed analytical technique for the identification and quantification of diallyl tetrasulfide [9] [24] [27]. The mass spectrometric analysis reveals a characteristic molecular ion peak at m/z 210.4, corresponding to the molecular weight of the compound [9]. The fragmentation pattern shows sequential loss of sulfur atoms, generating daughter ions at m/z 178 (loss of S), m/z 146 (loss of S2), and m/z 114 (loss of S3), which provide definitive structural information [9] [38]. The most abundant fragment typically corresponds to the allyl disulfide radical cation formed through homolytic cleavage of the central sulfur-sulfur bond [9].

Nuclear magnetic resonance spectroscopy provides detailed structural information about diallyl tetrasulfide through analysis of both proton and carbon-13 spectra [23] [30]. The proton nuclear magnetic resonance spectrum displays characteristic signals for the allyl groups, with vinyl protons appearing in the 5.0-6.0 parts per million region and the methylene protons adjacent to sulfur appearing around 3.5 parts per million [30]. The carbon-13 nuclear magnetic resonance spectrum shows distinct signals for the allyl carbon atoms, with the terminal vinyl carbons appearing around 117 parts per million and the methylene carbons bonded to sulfur appearing near 35 parts per million [30].

High-performance liquid chromatography serves as an effective separation technique for diallyl tetrasulfide, particularly when analyzing complex mixtures containing multiple polysulfide species [14] [31]. The retention time depends significantly on the column type and mobile phase composition, with reversed-phase columns typically providing good separation from related disulfide and trisulfide compounds [31]. Detection limits in the microgram per milliliter range can be achieved using ultraviolet detection at appropriate wavelengths [31].

Table 3: Spectroscopic Characterization Parameters

| Analytical Method | Key Features | Detection Limits | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | Molecular ion peak at m/z 210.4, fragmentation pattern showing loss of sulfur atoms | ng/mL range | [9] [24] [27] |

| Nuclear Magnetic Resonance Spectroscopy | Characteristic allyl proton signals in 1H NMR, sulfur chain signals in 13C NMR | mmol/L range | [23] [30] |

| High Performance Liquid Chromatography | Retention time dependent on column type and mobile phase composition | μg/mL range | [14] [31] |

| Gas Chromatography-Flame Ionization Detection | Selective detection of sulfur-containing compounds with high sensitivity | sub-μg/mL range | [24] [27] [39] |

| Electron Impact Mass Spectrometry | Parent ion fragmentation with characteristic sulfur loss patterns | pg level | [9] [38] |

Gas chromatography with flame ionization detection offers exceptional sensitivity for diallyl tetrasulfide analysis, achieving detection limits in the sub-microgram per milliliter range [24] [27] [39]. The flame ionization detector responds selectively to organic compounds containing carbon-hydrogen bonds, making it particularly suitable for organosulfur compound analysis [39]. Optimal separation conditions typically involve temperature programming from 140 to 180 degrees Celsius with helium as the carrier gas [27].

Electron impact mass spectrometry provides definitive identification of diallyl tetrasulfide through its characteristic fragmentation patterns [9] [38]. The technique achieves detection limits at the picogram level, making it suitable for trace analysis applications [38]. The fragmentation mechanisms have been studied extensively, revealing that the initial fragmentation occurs primarily through homolytic cleavage of the sulfur-sulfur bonds rather than through loss of the allyl groups [38].

Diallyl tetrasulfide represents one of the characteristic organosulfur compounds found within the genus Allium, with its distribution varying significantly among different species and processing conditions. The compound is most notably present in Allium sativum (garlic), where it constitutes a minor but significant component of the total sulfur compound profile [1] [2].

In garlic essential oils obtained through various extraction methods, diallyl tetrasulfide concentrations demonstrate considerable variation. Hydrodistillation of Spanish garlic yields approximately 3.0% diallyl tetrasulfide content, while steam distillation results in reduced concentrations compared to hydrodistillation methods [2]. Industrial distillation processes typically produce oils containing 0.70% diallyl tetrasulfide, whereas Chinese commercial garlic oils contain only trace amounts of this compound [3] [2].

Allium vineale (wild garlic) represents another significant natural source, containing 1.6-2.4 milligrams per 100 grams of diallyl tetrasulfide in its essential oil composition [2]. The compound has also been identified in Allium ursinum (bear's garlic), though specific quantitative data remains limited [4]. Notably, Allium hookeri demonstrates substantial variation in tetrasulfide content depending on processing conditions, with low-temperature dried samples containing 1.51 milligrams per 100 grams, while hot-air dried samples show dramatically reduced concentrations of 0.05 milligrams per 100 grams [5].

The absence of diallyl tetrasulfide in certain Allium species is equally significant. Allium cepa (onion) and Allium porrum (leek) do not produce detectable levels of diallyl tetrasulfide, instead synthesizing related dipropyl polysulfides [6]. This species-specific distribution pattern reflects the distinct biosynthetic capabilities and sulfur metabolism pathways present in different Allium taxa.

Commercial garlic products demonstrate varying tetrasulfide concentrations depending on processing methods. Fresh garlic extracts used in agricultural applications contain diallyl tetrasulfide as 0.30% of the total diallyl sulfides mixture, which itself comprises 90% of the active ingredient formulation [1]. The compound occurs alongside diallyl monosulfide (8.90%), diallyl disulfide (86.90%), and diallyl trisulfide (3.90%) in these commercial preparations [1].

Biosynthetic Pathways in Plant Tissues

The biosynthesis of diallyl tetrasulfide in Allium plants follows a complex multi-step pathway that begins with the formation of sulfur-containing amino acid precursors. The primary biosynthetic route originates from S-allyl-L-cysteine sulfoxide (alliin), which serves as the fundamental precursor for all diallyl polysulfides [7] [8].

The initial phase of biosynthesis involves the formation of alliin through two possible pathways. The first pathway proceeds from glutathione through S-2-carboxypropyl glutathione, which undergoes elimination of glycine and glutamic acid to produce S-2-carboxypropyl cysteine. This intermediate subsequently converts to S-allyl cysteine through decarboxylation and oxidation reactions [7]. The second pathway involves the direct conjugation of serine with allyl thiol compounds to form S-allyl cysteine, which then undergoes oxidation [8].

The critical oxidation step in alliin biosynthesis is catalyzed by flavin-containing monooxygenase (AsFMO1), which performs stereoselective S-oxygenation of S-allyl cysteine to yield the major natural form of alliin [9]. This enzyme demonstrates specificity for S-allyl cysteine over γ-glutamyl-S-allyl cysteine as substrate, indicating that S-oxygenation primarily occurs after deglutamylation in the biosynthetic sequence [9].

Alliin accumulates in plant tissues at concentrations of 3-14 milligrams per gram fresh weight in garlic bulbs, representing the major organosulfur compound storage form [10] [7]. The compound localizes primarily in cytoplasmic compartments and cytoplasmic vesicles, while the key enzyme alliinase (C-S lyase) remains sequestered in vacuoles of vascular bundle sheath cells [7].

The biosynthetic pathway demonstrates tissue-specific regulation, with alliin synthesis occurring initially in leaves before transport to developing bulbs [8]. Root systems absorb sulfates from soil and transport them to aerial tissues, where glutathione synthesis occurs in chloroplasts. This glutathione subsequently serves as the sulfur source for alliin biosynthesis and undergoes transport to bulbs via the vascular system [8].

Gene expression analysis reveals that multiple pathways contribute to alliin biosynthesis, including sulfur compound biosynthetic processes, sulfur amino acid metabolic processes, cysteine biosynthetic processes, and L-serine biosynthetic processes [8]. The coordinated regulation of these pathways ensures adequate precursor availability for sustained alliin production throughout plant development.

Formation from Allicin Decomposition

Diallyl tetrasulfide formation through allicin decomposition represents the primary mechanism by which this compound emerges in processed garlic products. The decomposition pathway begins when tissue damage triggers the enzymatic conversion of alliin to allicin, followed by subsequent non-enzymatic transformations that yield various polysulfide species [11] [12].

The initial formation process occurs when plant cells suffer mechanical disruption through crushing, slicing, or grating, causing the release of alliin from cytoplasmic storage compartments. Alliinase enzyme, freed from its vacuolar compartmentalization, immediately catalyzes the hydrolysis of alliin to produce allyl sulfenic acid, pyruvic acid, and ammonia [12] [7]. Two molecules of allyl sulfenic acid spontaneously condense within 10-60 seconds to form diallyl thiosulfinate (allicin), which represents 60-90% of total thiosulfinates produced [11] [12].

Allicin demonstrates inherent instability under ambient conditions, with a half-life of 2.5 days at room temperature in crushed garlic [11]. The primary decomposition reaction involves the breakdown of allicin to diallyl disulfide and sulfur dioxide, establishing the foundation for subsequent polysulfide formation [13] [11]. This initial decomposition occurs spontaneously but accelerates under elevated temperatures, with complete degradation occurring within 60 minutes at temperatures above 75°C [14].

Secondary reactions leading to tetrasulfide formation involve chain extension processes where diallyl disulfide undergoes sulfur insertion reactions. These transformations are particularly favored during thermal processing conditions, such as steam distillation and oil extraction procedures [15]. The formation of higher polysulfides, including tetrasulfides, follows kinetic patterns that depend on temperature, pH, and the presence of additional sulfur sources [13] [14].

Steam distillation represents the most effective method for tetrasulfide generation, as the high-temperature conditions promote extensive allicin decomposition and subsequent polysulfide chain extension reactions [2]. Under these conditions, diallyl tetrasulfide yields reach maximum concentrations of 3.0% in essential oils, compared to much lower concentrations obtained through alternative extraction methods [2].

The decomposition pathway demonstrates pH sensitivity, with optimal tetrasulfide formation occurring under mildly acidic conditions (pH 2-5.8) [14]. Alkaline conditions (pH 8-9) destabilize both allicin and its decomposition products, resulting in reduced tetrasulfide yields [14]. The presence of certain polyphenolic compounds, including apigenin, myricetin, and quercetin, enhances the stability of allicin and consequently influences the subsequent formation of tetrasulfide products [14].

Quantitative Distribution in Various Allium Species

The quantitative distribution of diallyl tetrasulfide across Allium species reveals distinct patterns that reflect both taxonomic relationships and biochemical specialization within the genus. Comprehensive analytical studies employing gas chromatography-mass spectrometry have established baseline concentrations and distribution patterns across multiple species and processing conditions [2] [5] [16].

Allium sativum demonstrates the highest natural capacity for diallyl tetrasulfide production among all investigated species. Fresh garlic essential oils obtained through hydrodistillation contain 3.0% diallyl tetrasulfide, representing the peak concentrations reported in the literature [2]. However, extraction methodology significantly influences final concentrations, with steam distillation reducing tetrasulfide yields compared to hydrodistillation, while industrial processing further decreases concentrations to 0.70% [2].

Geographic and varietal factors contribute to quantitative variations within Allium sativum. Chinese commercial garlic oils typically contain only trace amounts of diallyl tetrasulfide, suggesting either genetic differences in sulfur metabolism or distinct processing approaches that minimize tetrasulfide formation [3]. Spanish garlic varieties consistently produce higher tetrasulfide concentrations across different extraction methods, indicating potential genetic predisposition for enhanced polysulfide biosynthesis [2].

Allium vineale (wild garlic) presents intermediate tetrasulfide concentrations of 1.6-2.4 milligrams per 100 grams in essential oil preparations [2]. This species demonstrates consistent tetrasulfide production across different sample collections, suggesting stable genetic factors controlling polysulfide metabolism. The compound occurs alongside other organosulfur species, including allyl methyl tetrasulfide (1.8 milligrams per 100 grams), indicating active tetrasulfide biosynthetic pathways [2].

Allium hookeri exhibits dramatic sensitivity to processing conditions, with tetrasulfide concentrations varying from 1.51 milligrams per 100 grams in low-temperature dried samples to 0.05 milligrams per 100 grams following hot-air drying [5]. This 30-fold reduction demonstrates the thermal instability of either tetrasulfide precursors or the tetrasulfide compounds themselves under elevated temperature conditions.

Several Allium species completely lack detectable diallyl tetrasulfide production. Allium cepa (onion) and Allium porrum (leek) show no evidence of tetrasulfide formation across multiple analytical studies [6] [2]. Instead, these species produce related dipropyl polysulfides, including dipropyl tetrasulfide, indicating alternative sulfur metabolism pathways that favor propyl over allyl substituents [6].

Allium ursinum (bear's garlic) contains detectable but unquantified levels of diallyl tetrasulfide [4]. While the compound presence has been confirmed through chromatographic analysis, precise quantification remains incomplete in current literature. The species demonstrates qualitative similarities to Allium sativum in overall sulfur compound profiles, suggesting potential for significant tetrasulfide concentrations [2].

Processing and storage conditions universally influence tetrasulfide concentrations across all producing species. Heat treatment above 75°C results in substantial losses, while low-temperature processing preserves higher concentrations [14] [5]. Oil-based extraction methods generally yield higher tetrasulfide concentrations compared to aqueous extraction, reflecting the lipophilic nature of polysulfide compounds [15].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant